molecular formula C22H25NO2 B1663037 Rev 5901 CAS No. 101910-24-1

Rev 5901

Katalognummer: B1663037
CAS-Nummer: 101910-24-1
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: JRLOEMCOOZSCQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

REV-5901 ist eine Verbindung, die für ihre Rolle als Leukotrienrezeptor-Antagonist und 5-Lipoxygenase-Inhibitor bekannt ist. REV-5901 hat sich als vielversprechend erwiesen, das Wachstum von Dickdarmkrebs in vivo zu hemmen .

Wissenschaftliche Forschungsanwendungen

REV-5901 has been extensively studied for its scientific research applications, including:

Wirkmechanismus

Target of Action

Alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol, also known as Rev 5901, primarily targets the 5-lipoxygenase (5-LOX) enzyme and leukotriene receptors . These targets play a crucial role in the conversion of polyunsaturated fatty acids into biologically active metabolites such as inflammatory mediators—prostaglandins and leukotrienes .

Mode of Action

This compound interacts with its targets by inhibiting the 5-LOX enzyme and antagonizing leukotriene receptors . This interaction results in the suppression of the conversion of arachidonic acid into biologically active metabolites . Additionally, this compound has been reported to induce apoptosis by activating caspases, causing cellular morphological changes that result in a more differentiated phenotype, and inhibiting cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipoxygenase pathway. By inhibiting the 5-LOX enzyme, this compound prevents the conversion of arachidonic acid into leukotrienes . This action disrupts the signaling molecules such as hydroperoxy fatty acids, leukotrienes, resolvins, and lipoxins , which can have downstream effects on inflammation and cancer development.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of caspase-dependent apoptosis and autophagy . In the presence of an autophagy inhibitor, an increased mortality of cells was observed, implying a cytoprotective role of autophagy . These effects contribute to the compound’s anticancer potential.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of an autophagy inhibitor can enhance the mortality of cells . .

Biochemische Analyse

Biochemical Properties

Rev 5901 plays a crucial role in biochemical reactions. It interacts with enzymes and proteins, particularly lipoxygenases, which convert polyunsaturated fatty acids into biologically active metabolites such as inflammatory mediators—prostaglandins and leukotrienes . The inhibition of lipoxygenases by this compound is increasingly employed in the treatment of cancer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, cellular morphological changes resulting in a more differentiated phenotype, and cell growth inhibition . In the presence of chloroquine, an autophagy inhibitor, an increased mortality of cells was observed, implying a cytoprotective role of autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been shown to be a competitive antagonist of peptidoleukotrienes, with a Ki value of 0.7 microM vs. [3H]leukotriene D4 ( [3H]-LTD4) binding to membranes from guinea pig lung . It induces caspase-dependent apoptosis and autophagy .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to have significant effects on cellular function. A 48-hour treatment resulted in diminished cell viability

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study where tumors were induced in BALB/c mice, the animals were treated with potential inhibitors including this compound in a dosage of 30 mg/kg . More detailed studies are required to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the lipoxygenase metabolic pathway. Lipoxygenases convert arachidonic acid into biologically active metabolites . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, need further exploration.

Analyse Chemischer Reaktionen

REV-5901 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: REV-5901 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

    Substitution: REV-5901 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

REV-5901 wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Wirkmechanismus

REV-5901 entfaltet seine Wirkung durch Hemmung der Aktivität von 5-Lipoxygenase, einem Enzym, das an der Umwandlung von Arachidonsäure in biologisch aktive Metaboliten wie Leukotriene beteiligt ist . Diese Metaboliten spielen eine Rolle bei Entzündungen und Krebsentwicklung. REV-5901 wirkt auch als Leukotrienrezeptor-Antagonist und blockiert die Interaktion zwischen Leukotrienen und ihren Rezeptoren . Die Verbindung induziert Apoptose und Autophagie in Krebszellen, was zum Zelltod und zur Hemmung des Tumorwachstums führt .

Vergleich Mit ähnlichen Verbindungen

REV-5901 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Diese Analoga unterstreichen die Einzigartigkeit von REV-5901 in Bezug auf seine spezifische Molekülstruktur und seine Rolle als Leukotrienrezeptor-Antagonist und 5-Lipoxygenase-Inhibitor.

Eigenschaften

IUPAC Name

1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLOEMCOOZSCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906795
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101910-24-1
Record name alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REV 5901
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REV-5901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rev 5901
Reactant of Route 2
Rev 5901
Reactant of Route 3
Reactant of Route 3
Rev 5901
Reactant of Route 4
Rev 5901
Reactant of Route 5
Rev 5901
Reactant of Route 6
Rev 5901

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.